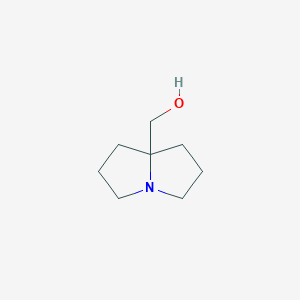

(hexahydro-1H-pyrrolizin-7a-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPVHEAQLFAZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-72-6 | |

| Record name | hexahydro-1H-pyrrolizin-7a-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (hexahydro-1H-pyrrolizin-7a-yl)methanol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of (hexahydro-1H-pyrrolizin-7a-yl)methanol. This pyrrolizidine alkaloid derivative serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting cholinergic and potentially GABAergic systems.

Chemical Properties and Structure

This compound is a bicyclic amino alcohol. Its core structure consists of two fused five-membered rings, forming a pyrrolizidine nucleus, with a hydroxymethyl group attached at the 7a position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | --INVALID-LINK--[1] |

| Molecular Weight | 141.21 g/mol | --INVALID-LINK--[1] |

| CAS Number | 78449-72-6 | --INVALID-LINK--[1] |

| Boiling Point | 70-71 °C at 2.8 mmHg | --INVALID-LINK-- |

| Physical Form | Solid-Liquid Mixture | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--[1] |

| Storage Temperature | Room temperature | --INVALID-LINK-- |

Table 2: Structural Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethanol | --INVALID-LINK-- |

| SMILES | OCC12CCCN1CCC2 | --INVALID-LINK--[1] |

| InChI Key | AHPVHEAQLFAZOC-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Characterization

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical environment of the protons and carbons, confirming the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.

Biological Significance and Potential Applications

This compound serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Cholinergic Agonists

The primary documented application of this compound is as an intermediate in the preparation of azacycloalkylalkyl heteroaryl ethers, which act as cholinergic agonists[2]. Cholinergic agonists are compounds that mimic the action of acetylcholine, a key neurotransmitter in the nervous system. They can have therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.

Diagram 1: General Cholinergic Signaling Pathway

This diagram illustrates the basic mechanism of cholinergic neurotransmission, where acetylcholine (ACh) released from a presynaptic neuron binds to and activates cholinergic receptors on a postsynaptic neuron, leading to a cellular response. Cholinergic agonists synthesized from this compound would act on these postsynaptic receptors.

Caption: General Cholinergic Signaling Pathway.

Scaffold for Neuroprotective Agents

The fluorinated analog, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, has been studied as a scaffold for the development of neuroprotective agents[]. These compounds are being investigated for their potential to modulate GABA receptors and acetylcholine receptors, which could be beneficial in treating neurodegenerative diseases[]. This suggests that the non-fluorinated parent compound could also serve as a valuable starting point for the synthesis of novel central nervous system (CNS) active compounds.

Diagram 2: Potential Role in GABAergic Modulation

This diagram illustrates a hypothetical mechanism where a derivative of this compound could act as a positive allosteric modulator of a GABA-A receptor, enhancing the inhibitory effect of GABA.

Caption: Hypothetical GABA-A Receptor Modulation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives would require access to specific research articles that were not identified in the initial searches. However, a general workflow for the synthesis and evaluation of a novel cholinergic agonist derived from this intermediate can be proposed.

Diagram 3: Experimental Workflow for Synthesis and Evaluation

This diagram outlines the typical steps involved, from the synthesis of a target compound to its in vitro and in vivo evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for cholinergic agonists is established, and the exploration of its derivatives as neuroprotective agents acting on GABAergic and other CNS receptors presents an exciting avenue for future research. Further studies are warranted to fully elucidate the synthetic methodologies and the pharmacological profiles of compounds derived from this versatile pyrrolizidine scaffold.

References

In-Depth Technical Guide: (Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 78449-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hexahydro-1H-pyrrolizin-7a-yl)methanol, identified by CAS number 78449-72-6, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its rigid, bicyclic pyrrolizidine core structure makes it a valuable scaffold in medicinal chemistry. Notably, it serves as a key building block in the preparation of azacycloalkylalkyl heteroaryl ethers, a class of compounds investigated as cholinergic agonists. Cholinergic agonists are substances that mimic the action of the neurotransmitter acetylcholine, playing a crucial role in the function of the parasympathetic nervous system. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78449-72-6 | N/A |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| Physical Form | Solid-Liquid Mixture or Oil | [1][2] |

| Boiling Point | 70-71 °C at 2.8 mmHg | [1] |

| Density | 1.015 g/cm³ | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Table 2: Computational Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [3] |

| LogP | 0.6071 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 78449-72-6) is not explicitly available in peer-reviewed journals, its synthesis can be inferred from patents describing the preparation of related compounds and general synthetic routes for pyrrolizidine alkaloids. The synthesis of the core hexahydropyrrolizine structure often starts from proline derivatives.

A general, illustrative synthetic workflow for obtaining the pyrrolizidine scaffold is presented below. This is a conceptual representation and specific reagents and conditions would require optimization.

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Steps (Illustrative):

-

Starting Material: The synthesis would likely commence with a suitable L-proline derivative, which provides the initial chiral center and one of the five-membered rings.

-

Ring Formation: The second ring of the pyrrolizidine core would be constructed through a series of reactions, potentially involving alkylation and cyclization steps to form the bicyclic system.

-

Functional Group Manipulation: An ester or a similar functional group at the 7a-position of the pyrrolizidine core would then be reduced to the primary alcohol, yielding this compound. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or similar hydrides.

Application in the Synthesis of Cholinergic Agonists

The primary documented application of this compound is as an intermediate in the synthesis of azacycloalkylalkyl heteroaryl ethers, which have been investigated as cholinergic agonists.[] These agonists target muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes.

The synthesis of the final active pharmaceutical ingredient (API) would involve the etherification of the hydroxyl group of this compound with a suitable heteroaryl compound.

References

- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

(Hexahydro-1H-pyrrolizin-7a-yl)methanol: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a saturated necine base that forms the core structure of platynecine-type pyrrolizidine alkaloids (PAs). While this specific compound is commercially available as a synthetic building block, its direct natural occurrence is not extensively documented as a free base. However, its stereoisomers, primarily platynecine and turneforcidine, are found in nature as components of pyrrolizidine alkaloids. This technical guide provides an in-depth overview of the natural occurrence of these related saturated necine bases, their plant sources, biosynthesis, and detailed experimental protocols for their extraction, isolation, and characterization.

Introduction

Pyrrolizidine alkaloids (PAs) are a large and diverse group of secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1][2] They are esters composed of a necine base, which is a derivative of a pyrrolizidine ring system, and one or more necic acids.[3] The necine base can be unsaturated or saturated. This compound represents a saturated necine base, a class of compounds generally considered to be less toxic than their unsaturated counterparts due to their resistance to metabolic activation to reactive pyrrolic esters.[4]

This guide focuses on the natural sources and analysis of this compound and its naturally occurring stereoisomers, providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Occurrence and Sources

The primary sources of saturated pyrrolizidine alkaloids, including those with a this compound core, are plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae.[1][5][6] While the free necine base is not commonly found in significant quantities, it exists as part of larger alkaloid structures.

Table 1: Quantitative Occurrence of Platynecine-type Pyrrolizidine Alkaloids in Symphytum officinale (Comfrey)

| Plant Part | Pyrrolizidine Alkaloid | Concentration Range (µg/g dry weight) | Reference(s) |

| Root | Total PAs | 100 - 8320 | [7] |

| Leaf | Total PAs | 4.5 - 2200 | [7] |

| Root | Lycopsamine & Intermedine | Higher concentration than leaves | [8] |

| Leaf | Lycopsamine & Intermedine | 4-fold lower than roots | [8] |

| Root | Acetyllycopsamine & Acetylintermedine | Higher concentration than leaves | [8] |

| Leaf | Acetyllycopsamine & Acetylintermedine | 8 to 11-fold lower than roots | [8] |

| Root | PA N-oxides | 0.25% - 0.29% | [8] |

| Leaf | PA N-oxides | 0.02% - 0.18% | [8] |

Biosynthesis

The biosynthesis of the core pyrrolizidine ring system, the necine base, originates from amino acids. The initial steps involve the conversion of L-arginine or L-ornithine to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Through a series of oxidation and cyclization reactions catalyzed by enzymes such as homospermidine synthase and copper-dependent diamine oxidases, the bicyclic pyrrolizidine structure is formed.[6][9] Subsequent reduction and hydroxylation steps lead to the various necine bases, including the saturated forms like platynecine.

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) Cleanup of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on methods developed for the extraction of PAs from plant matrices.[1][9]

Materials:

-

Dried and powdered plant material (e.g., Symphytum officinale roots)

-

Extraction solution: 0.05 M Sulfuric acid

-

Neutralization solution: 2.5% Ammonia solution

-

Methanol

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction:

-

Weigh 2.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge at 3800 x g for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction on the plant pellet with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants.

-

-

Neutralization:

-

Adjust the pH of the combined extracts to approximately 7-8 with the ammonia solution.

-

-

SPE Cleanup:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the neutralized extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with two 5 mL portions of methanol.

-

-

Concentration:

-

Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Necine bases are often analyzed after derivatization.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane)

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

For saturated necine bases, characteristic fragment ions would be expected around m/z 140 and 82.[10]

Spectral Data for Characterization

Expected ¹H NMR signals for the pyrrolizidine core:

-

A complex pattern of multiplets in the region of 1.5-4.5 ppm corresponding to the protons of the two five-membered rings and the hydroxymethyl group.

Expected ¹³C NMR signals for the pyrrolizidine core:

-

Signals for the methylene carbons of the rings typically appear in the range of 25-65 ppm.

-

The carbon bearing the hydroxymethyl group would be expected around 60-70 ppm.

-

The bridgehead carbons would resonate in the region of 60-75 ppm.

Researchers should refer to specialized publications for detailed assignments of specific stereoisomers.[11][12]

Conclusion

This compound is a saturated necine base that is the foundational structure for a subclass of naturally occurring pyrrolizidine alkaloids. Although its direct isolation from natural sources as a free base is not prominently reported, its stereoisomers are known constituents of PAs found in various plant species, particularly within the Boraginaceae family. The technical information and protocols provided in this guide offer a comprehensive resource for the extraction, analysis, and characterization of this and related compounds from natural sources, supporting further research in phytochemistry, toxicology, and the development of new therapeutic agents.

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of (Hexahydro-1H-pyrrolizin-7a-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a saturated pyrrolizidine alkaloid. This document details the stereochemistry, synthesis, characterization, and potential biological activity of these compounds, with a focus on providing actionable data and protocols for research and development.

Introduction to this compound Stereoisomers

This compound, also known as 7a-hydroxymethyl-pyrrolizidine, is a bicyclic amino alcohol. The core structure, a pyrrolizidine ring, is a common motif in a wide range of natural products known as pyrrolizidine alkaloids (PAs). These compounds are known for their diverse biological activities, which are often stereochemistry-dependent.

The structure of this compound possesses a chiral center at the 7a position, a bridgehead carbon. This gives rise to two enantiomers: (7aR)-(+)-(hexahydro-1H-pyrrolizin-7a-yl)methanol and (7aS)-(-)-(hexahydro-1H-pyrrolizin-7a-yl)methanol. The accurate synthesis and characterization of these individual stereoisomers are crucial for understanding their structure-activity relationships (SAR) and for the development of stereochemically pure therapeutic agents. A fluorinated analog of this compound, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, is utilized as a building block in drug discovery, particularly for neuroprotective agents, highlighting the pharmaceutical relevance of this scaffold.[]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| CAS Number | 78449-72-6 | [2] |

| Molecular Formula | C₈H₁₅NO | [2] |

| Molecular Weight | 141.21 g/mol | [3] |

| Boiling Point | 70-71 °C at 2.8 mmHg | [4] |

| Density | 1.015 g/cm³ | [2] |

| Appearance | Colorless to light yellow solid-liquid mixture | [2] |

Table 2: Predicted and Representative Spectroscopic Data for Stereoisomers

| Data Type | (7aR)-enantiomer | (7aS)-enantiomer | Notes |

| Optical Rotation [α]D | Expected positive value | Expected negative value | The sign of optical rotation is a key differentiator for enantiomers. |

| 1H NMR (CDCl₃, representative shifts) | δ ~3.6 (m, 2H, -CH₂OH), 3.2-2.8 (m, 4H), 2.0-1.6 (m, 9H) | δ ~3.6 (m, 2H, -CH₂OH), 3.2-2.8 (m, 4H), 2.0-1.6 (m, 9H) | Spectra for enantiomers are identical in achiral solvents. Chiral shift reagents would be needed for differentiation. |

| 13C NMR (CDCl₃, representative shifts) | δ ~65 (-CH₂OH), 60 (C-7a), 55-50 (CH₂-N), 30-25 (other CH₂) | δ ~65 (-CH₂OH), 60 (C-7a), 55-50 (CH₂-N), 30-25 (other CH₂) | Spectra for enantiomers are identical in achiral solvents. |

Experimental Protocols

Detailed experimental protocols for the asymmetric synthesis and chiral separation of the enantiomers of this compound are not explicitly published. However, methodologies for the synthesis of closely related diastereomers, such as isoretronecanol and trachelanthamidine, provide a strong basis for the development of such protocols.[5][6]

General Asymmetric Synthesis Strategy

An enantioselective synthesis can be envisioned starting from a chiral precursor, such as L-proline or D-proline, to set the stereochemistry of the pyrrolizidine core. A general workflow is outlined below.

Protocol Outline:

-

Starting Material: L-proline is esterified and protected.

-

Chain Elongation: The protected proline derivative undergoes a series of reactions to introduce a four-carbon side chain at the C2 position, which will form the second five-membered ring. This can be achieved through methods like Grignard addition or Wittig reactions.

-

Intramolecular Cyclization: A key step to form the bicyclic pyrrolizidine core. This is often achieved through an intramolecular carbenoid displacement reaction or a reductive amination cascade.[6]

-

Reduction and Deprotection: The ester or other functional groups on the newly formed ring are reduced to the primary alcohol, and any protecting groups are removed to yield the final product.

Chiral Separation of Racemic Mixture

For the separation of a racemic mixture of this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.

Recommended HPLC-CSP Method:

-

Column: Polysaccharide-based chiral columns (e.g., Chiralpak IA, IC, or AD) are often effective for the separation of alkaloids.[6]

-

Mobile Phase: A normal phase eluent system, such as hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is a good starting point.

-

Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) or, more effectively, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) should be used.

-

Optimization: The ratio of the alcohol modifier in the mobile phase can be adjusted to optimize the resolution and retention times of the enantiomers.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of the stereoisomers of this compound has not been extensively studied, related pyrrolizidine alkaloids are known to interact with various biological targets. A notable area of interest is the modulation of GABAA receptors.[] The fluorinated derivative is suggested to be a scaffold for GABA receptor modulators and acetylcholine receptor ligands.[]

GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets of many therapeutic agents, including benzodiazepines. Some alkaloids act as negative allosteric modulators of GABAA receptors, which can lead to neurotoxic effects.[7] The interaction is often dependent on the specific subunit composition of the GABAA receptor.

The proposed mechanism involves the binding of the pyrrolizidine alkaloid to an allosteric site on the GABAA receptor, which in turn modulates the receptor's response to GABA. This can either enhance or inhibit the flow of chloride ions through the receptor's channel, leading to either a potentiation or a reduction of the inhibitory signal.

Conclusion

The stereoisomers of this compound represent an important, yet understudied, class of pyrrolizidine alkaloids. Their structural simplicity and relationship to biologically active natural products and synthetic drug scaffolds make them attractive targets for further investigation. The methodologies for asymmetric synthesis and chiral separation outlined in this guide, based on established procedures for related compounds, provide a clear path for researchers to access stereochemically pure samples of these enantiomers. Further studies are warranted to fully elucidate their spectroscopic properties, biological activities, and potential as modulators of key neurological targets such as the GABAA receptor. This will undoubtedly contribute to the broader understanding of pyrrolizidine alkaloid stereochemistry and its role in medicinal chemistry and drug development.

References

- 2. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]

- 3. Hexahydro-1H-pyrrolizin-7a-ylmethanol - [sigmaaldrich.com]

- 4. Pharmacological properties of GABAA receptors containing gamma1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol and their incorporation into the retronecine moiety of riddelliine in Senecio riddellii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Pyrrolizidine Alkaloids: A Technical Guide to (hexahydro-1H-pyrrolizin-7a-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large and diverse group of natural products, notorious for their potential toxicity. The foundation of these molecules lies in their bicyclic necine base structure. This technical guide provides an in-depth examination of a fundamental saturated necine base, (hexahydro-1H-pyrrolizin-7a-yl)methanol. Central to understanding the structure-activity relationship of PAs, this guide will dissect its chemical properties, its pivotal role in the broader context of pyrrolizidine alkaloid toxicology, and provide detailed experimental insights into its synthesis and characterization.

Introduction: The Pyrrolizidine Alkaloid Framework

Pyrrolizidine alkaloids are secondary metabolites produced by a wide variety of plant species, notably in the families Boraginaceae, Asteraceae, and Fabaceae.[1][2] Their basic structure consists of a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids.[3] The toxicity of PAs is intrinsically linked to the chemical structure of the necine base.[4]

A critical determinant of toxicity is the presence of a 1,2-double bond in the pyrrolizidine ring.[4] This unsaturation allows for metabolic activation in the liver by cytochrome P450 enzymes to highly reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to hepatotoxicity and carcinogenicity.[5]

In contrast, saturated necine bases, such as this compound, lack this double bond and are generally considered to be non-toxic or significantly less toxic.[4][6] Their primary metabolic fate is detoxification through hydrolysis of the ester linkages.[6] Understanding the chemistry and biology of these saturated necine bases is therefore crucial for risk assessment of PA-containing plants and for the development of synthetic strategies for potential therapeutic applications.

This compound: A Saturated Necine Base

This compound represents a foundational saturated necine base. Its structure consists of a saturated pyrrolizidine core with a hydroxymethyl group at the C-7a position. This molecule is closely related to other simple saturated necine bases like platynecine, which has an additional hydroxyl group.

Chemical Structure and Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78449-72-6 |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of (-)-Platynecine from (+)-Retronecine

Materials:

-

(+)-Retronecine

-

Ethanol (absolute)

-

5% Rhodium on alumina catalyst

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

A solution of (+)-retronecine in absolute ethanol is prepared in a suitable hydrogenation vessel.

-

A catalytic amount of 5% rhodium on alumina is added to the solution.

-

The vessel is connected to a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas.

-

The reaction mixture is shaken or stirred under a hydrogen atmosphere (typically at a pressure of 3-4 atmospheres) at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, (-)-platynecine.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Data

The characterization of this compound and related saturated necine bases relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of saturated necine bases have characteristic chemical shifts. The following table provides representative data for the pyrrolizidine ring system of a saturated necine base like platynecine.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.0 - 3.5 (m) | ~60 - 65 |

| 2 | ~1.8 - 2.2 (m) | ~30 - 35 |

| 3 | ~3.0 - 3.5 (m) | ~55 - 60 |

| 5 | ~2.5 - 3.0 (m) | ~50 - 55 |

| 6 | ~1.8 - 2.2 (m) | ~25 - 30 |

| 7 | ~4.0 - 4.5 (m) | ~70 - 75 |

| 8 | ~3.5 - 4.0 (m) | ~75 - 80 |

| 9 (CH₂) | ~3.5 - 4.0 (m) | ~60 - 65 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a key tool for the identification of pyrrolizidine alkaloids. Saturated necine bases of the platynecine type exhibit characteristic fragmentation patterns.

| Fragment (m/z) | Interpretation |

| 140 | [M+H - H₂O]⁺ |

| 122 | [M+H - H₂O - H₂O]⁺ (for dihydroxy bases) or other characteristic fragments for mono-hydroxy bases |

Note: The fragmentation pattern can be influenced by the type of ionization and the specific structure of the molecule.[11]

Natural Occurrence

This compound as a free necine base is not commonly reported in plants. However, its structural motif is found in saturated pyrrolizidine alkaloids. For instance, platyphylline, an alkaloid containing the related platynecine base, is found in plants of the Senecio genus, such as Senecio platyphyllus.[1][12][13] Other plants known to contain pyrrolizidine alkaloids, including those with saturated necine bases, belong to the genus Cynoglossum.[14][15][16][17][18]

Signaling Pathways and Logical Relationships

Biosynthesis of the Necine Base Core

The biosynthesis of the pyrrolizidine ring system originates from the amino acids ornithine and arginine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, which undergoes a series of cyclization and reduction steps to form the necine base core.[19][20]

Metabolic Fate of Saturated vs. Unsaturated Pyrrolizidine Alkaloids

The key difference in the biological activity of saturated and unsaturated PAs lies in their metabolic pathways.

Conclusion

This compound serves as a critical reference point in the study of pyrrolizidine alkaloids. Its saturated nature renders it a non-toxic analogue to the hepatotoxic unsaturated necine bases, making it an invaluable tool for toxicological comparisons and as a starting material for the synthesis of PA derivatives with potential therapeutic value. The information provided in this guide offers a comprehensive overview for researchers in natural product chemistry, toxicology, and drug development, facilitating a deeper understanding of the structure-activity relationships that govern the biological effects of pyrrolizidine alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. natureshalfacre.wordpress.com [natureshalfacre.wordpress.com]

- 3. Medicinal plants in Europe containing pyrrolizidine alkaloids. | Henriette's Herbal Homepage [henriettes-herb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lack of metabolic activation and predominant formation of an excreted metabolite of nontoxic platynecine-type pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (–)-platynecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mjcce.org.mk [mjcce.org.mk]

- 12. Buy Platyphylline | 480-78-4 [smolecule.com]

- 13. Platyphylline | C18H27NO5 | CID 5281742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyrrolizidine alkaloid-containing toxic plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium, and Echium spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fs.usda.gov [fs.usda.gov]

- 16. Cynoglossum amabile - Wikipedia [en.wikipedia.org]

- 17. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cynoglossum amabile (Blue Showers, Chinese Forget-me Not, Hound's Tongue) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Pyrrolizidine Core in Hydroxymethyl Derivatives: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizidine alkaloid (PA) scaffold, a bicyclic structure composed of two fused five-membered rings sharing a nitrogen atom, is a recurring motif in a vast array of natural products. While notorious for the hepatotoxicity associated with many of its natural ester derivatives, the core pyrrolizidine structure, particularly when substituted with a hydroxymethyl group, presents a fascinating area of study with significant biological implications. This technical guide provides an in-depth exploration of the biological significance of the hydroxymethyl-pyrrolizidine core, detailing its impact on cellular processes, summarizing quantitative data, and providing key experimental methodologies.

Introduction to the Hydroxymethyl-Pyrrolizidine Core

The hydroxymethyl group, most commonly found at the C-1 position of the necine base, is a key structural feature of many pyrrolizidine alkaloids.[1][2] This functional group is a direct result of the biosynthetic pathway of these alkaloids in plants.[1][2] The presence and stereochemistry of the hydroxymethyl group, along with other substituents on the pyrrolizidine core, profoundly influence the molecule's biological activity, ranging from potent toxicity to promising therapeutic effects.

Biological Activities and Mechanisms of Action

Hydroxymethyl-pyrrolizidine derivatives exhibit a spectrum of biological activities, primarily revolving around cytotoxicity, genotoxicity, and the modulation of specific cellular pathways.

Cytotoxicity and Anticancer Potential

Several hydroxymethyl-pyrrolizidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] This activity is often linked to the metabolic activation of the pyrrolizidine core into reactive pyrrolic esters by cytochrome P450 enzymes in the liver.[3] These reactive metabolites can then alkylate cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[3][4]

Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Monocrotaline | Various Cancer Cells | MTT Assay | IC50 | Varies by cell line | [3] |

| Lasiocarpine | V793A4, HepG23A4 | Cell Viability Assay | IC50 | Concentration-dependent decrease | [4] |

| Intermedine | Primary mouse hepatocytes, HepD, H22, HepG2 | CCK-8 Assay | IC50 | 239.39 µM (HepD) | [5] |

| Intermedine N-oxide | HepD | CCK-8 Assay | IC50 | 257.98 µM | [5] |

| Lycopsamine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |

| Retrorsine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |

| Senecionine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |

Genotoxicity and DNA Damage Response

A significant aspect of the biological activity of certain hydroxymethyl-pyrrolizidine derivatives is their genotoxicity. The formation of DNA adducts by reactive metabolites can trigger the DNA damage response (DDR), leading to cell cycle arrest and, in cases of overwhelming damage, apoptosis.[4][6]

Table 2: Genotoxic Effects of Pyrrolizidine Alkaloids

| Compound | Effect | Cell Line | Observation | Reference |

| Lasiocarpine | Cell Cycle Arrest | V793A4, HepG23A4 | Accumulation in G2/M phase | [4] |

| Riddelliine | Cell Cycle Arrest | HepG2 clone 9 | S phase arrest | [7] |

| Monocrotaline | Cell Cycle Arrest | HepG2 clone 9 | S phase arrest (less pronounced) | [7] |

The induction of the DDR pathway often involves the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a cascade of downstream targets to halt cell cycle progression and initiate DNA repair mechanisms.[4]

Glycosidase Inhibition and Antiviral Activity

Interestingly, some polyhydroxylated pyrrolizidine alkaloids, such as alexine and its stereoisomers, which possess multiple hydroxymethyl groups or their derivatives, have shown potential as selective glycosidase inhibitors.[8] This inhibitory activity has garnered attention for its potential antiviral applications, including activity against the HIV virus.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological significance of the hydroxymethyl-pyrrolizidine core.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][7]

DNA Damage Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).[9]

Synthesis of Hydroxymethyl-Pyrrolizidine Derivatives

The synthesis of hydroxymethyl-pyrrolizidine derivatives is an active area of research, with various strategies developed to access these complex structures. One common approach involves the use of chiral precursors, such as pyroglutamic acid, to achieve stereocontrolled synthesis.[8] A generalized synthetic workflow might involve the formation of a key bicyclic lactam intermediate, which can then be reduced and further functionalized to yield the desired hydroxymethyl-pyrrolizidine alkaloid.[8]

Conclusion and Future Perspectives

The hydroxymethyl-pyrrolizidine core is a privileged scaffold that exhibits a diverse range of biological activities. While the inherent toxicity of many naturally occurring pyrrolizidine alkaloids necessitates caution, the targeted synthesis and biological evaluation of novel hydroxymethyl-pyrrolizidine derivatives hold promise for the development of new therapeutic agents. Further research is warranted to elucidate the precise structure-activity relationships that govern the cytotoxicity, genotoxicity, and other biological effects of these compounds. A deeper understanding of their mechanisms of action at the molecular level will be crucial for harnessing their therapeutic potential while mitigating their toxic liabilities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important class of molecules.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P45… [ouci.dntb.gov.ua]

- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

Toxicological Profile of (hexahydro-1H-pyrrolizin-7a-yl)methanol: A Surrogate Assessment Based on Pyrrolizidine Alkaloids

Introduction

(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a saturated pyrrolizidine alkaloid. Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in numerous plant species.[1][2] While many PAs are known for their significant toxicity, particularly hepatotoxicity, the toxicological profile of a specific, saturated PA like this compound is not well-documented. The toxicity of PAs is primarily associated with the presence of a 1,2-unsaturated necine base, which is a structural feature that this compound lacks. However, due to its structural similarity to the core of toxic PAs, a cautious approach to its handling and potential biological effects is warranted.

This technical guide summarizes the general toxicological properties of pyrrolizidine alkaloids as a predictive framework for assessing the potential hazards of this compound.

Hazard Identification and Classification

Based on safety data sheets from chemical suppliers, this compound is classified with the following hazards:

| Hazard Statement | GHS Classification | Source |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [3][4] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [3][4] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [3][4] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [3][4] |

Note: These classifications are likely based on computational predictions and not on experimental data.

A fluorinated analog, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, shares similar hazard classifications.[5]

General Toxicological Profile of 1,2-Unsaturated Pyrrolizidine Alkaloids

The primary toxicity of PAs is attributed to their metabolic activation in the liver.

Acute Toxicity

Acute exposure to high doses of toxic PAs can lead to severe liver damage.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Monocrotaline | Rat | Intraperitoneal | 70-80 mg/kg | General PA literature |

| Riddelliine | Rat | Oral | 100-150 mg/kg | General PA literature |

| Lasiocarpine | Rat | Intraperitoneal | 70-80 mg/kg | General PA literature |

Chronic Toxicity and Carcinogenicity

Long-term exposure to low doses of 1,2-unsaturated PAs is associated with chronic liver disease, including veno-occlusive disease (VOD), and the development of tumors.[1] The International Agency for Research on Cancer (IARC) has classified certain PAs as possibly carcinogenic to humans (Group 2B).

Genotoxicity

Many PAs are genotoxic, causing DNA damage, mutations, and chromosomal aberrations. This is a key mechanism underlying their carcinogenicity.

Experimental Protocols (Representative for Pyrrolizidine Alkaloids)

Detailed experimental protocols for assessing the toxicity of a novel PA would typically involve the following assays:

In Vitro Cytotoxicity Assay

-

Objective: To determine the direct cytotoxic effect of the compound on cultured cells.

-

Methodology:

-

Cell lines (e.g., HepG2 human liver cancer cells) are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added at various concentrations.

-

After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a colorimetric assay such as MTT or MTS.

-

The concentration that causes 50% cell death (IC50) is calculated.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium are used.

-

The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

In Vivo Acute Toxicity Study

-

Objective: To determine the acute toxicity and identify the target organs.[6]

-

Methodology:

-

Laboratory animals (e.g., rats or mice) are divided into groups.

-

The test compound is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at graded doses.

-

Animals are observed for clinical signs of toxicity and mortality over a 14-day period.

-

Body weight and food/water consumption are monitored.

-

At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.

-

The LD50 (lethal dose for 50% of the animals) is calculated.

-

Signaling Pathways and Mechanisms of Toxicity (for 1,2-Unsaturated PAs)

The toxicity of 1,2-unsaturated PAs is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These metabolites can then cause cellular damage through various mechanisms.

Caption: Metabolic activation of 1,2-unsaturated pyrrolizidine alkaloids and downstream toxic effects.

Experimental Workflow for Toxicological Assessment

A tiered approach is typically used for the toxicological evaluation of a new chemical entity.

Caption: A typical workflow for the toxicological assessment of a new chemical.

Conclusion

While no specific toxicological studies have been published for this compound, its classification as a pyrrolizidine alkaloid warrants a cautious approach. The well-documented hepatotoxicity, genotoxicity, and carcinogenicity of 1,2-unsaturated PAs highlight the potential risks associated with this class of compounds. The absence of the 1,2-unsaturation in the necine base of this compound would theoretically reduce its toxicity, as the formation of reactive pyrrolic metabolites would be impeded. However, without experimental data, this remains a hypothesis.

For drug development professionals, it is crucial to conduct a thorough toxicological evaluation, starting with in vitro assays, before proceeding to in vivo studies. The information provided in this guide, based on the broader class of pyrrolizidine alkaloids, should serve as a preliminary framework for designing such a toxicological assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 78449-72-6 [sigmaaldrich.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C8H14FNO | CID 118109097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for (hexahydro-1H-pyrrolizin-7a-yl)methanol

An in-depth analysis of the spectroscopic data for (hexahydro-1H-pyrrolizin-7a-yl)methanol is crucial for researchers and scientists engaged in drug development and organic synthesis. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) is summarized below.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not publicly available in detail. |

| ¹³C NMR | Data not publicly available in detail. |

| IR Spectroscopy | Characteristic absorptions for O-H and C-N stretching are expected. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 141. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below, providing a framework for replication and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the following procedure:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would include a broad O-H stretching band around 3300-3500 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (MS)

A standard protocol for obtaining the mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

The Hexahydropyrrolizinyl Core: A Journey from Natural Toxins to Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrrolizinyl scaffold, a bicyclic saturated amine also known as the pyrrolizidine core, has a rich and complex history in chemistry and pharmacology. Initially identified as the structural foundation of a large family of naturally occurring toxic compounds known as pyrrolizidine alkaloids (PAs), this moiety has since been explored by medicinal chemists as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of hexahydropyrrolizinyl compounds, with a focus on their transition from natural toxins to promising drug candidates.

A Bifurcated History: From Toxic Plants to Synthetic Therapeutics

The story of hexahydropyrrolizinyl compounds begins with the study of pyrrolizidine alkaloids (PAs), a group of over 660 related compounds found in more than 6,000 plant species, representing about 3% of the world's flowering plants. These natural products have been known for centuries through their toxic effects on livestock and humans.

The Era of Pyrrolizidine Alkaloids (PAs)

The first discovery of PAs in plants dates back to the 19th century, although their toxic properties were not immediately understood. Many plants containing these alkaloids were traditionally used in herbal medicine. It was in the early to mid-20th century that documented cases of livestock poisoning from PA-containing plants led to the recognition of these compounds as potent hepatotoxins (liver-damaging) and genotoxins. Human exposure often occurs through the consumption of contaminated grains, herbal remedies, milk, and honey. The toxicity of these naturally occurring PAs is primarily due to their metabolism in the liver to reactive pyrrolic esters, which are highly electrophilic and can alkylate cellular macromolecules like DNA and proteins, leading to cellular damage and carcinogenicity.

The Dawn of Synthetic Hexahydropyrrolizinyl Compounds in Medicinal Chemistry

In contrast to the extensive history of natural PAs, the exploration of synthetic hexahydropyrrolizinyl derivatives for therapeutic purposes is a more recent endeavor. Recognizing the unique three-dimensional structure and chemical properties of the hexahydropyrrolizinyl core, medicinal chemists began to investigate its potential as a scaffold for designing drugs with a wide range of biological activities. This shift in focus moved away from the toxic, unsaturated pyrrolizidine nucleus of natural PAs towards the synthesis of novel, often fully saturated, hexahydropyrrolizinyl compounds with carefully selected substituents to control their pharmacological profiles. These synthetic derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.

Therapeutic Applications and Biological Activity

Synthetic modifications of the hexahydropyrrolizinyl core have yielded compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. The following sections summarize key findings and quantitative data for representative compounds.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of novel pyrrolizine and hexahydropyrrolizinyl derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death) and inhibition of key cellular processes in cancer cells.

Table 1: Anticancer Activity of Selected Pyrrolizine/Hexahydropyrrolizinyl Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference |

| Compound 2 | HCT116 (Colon) | SRB Assay | < 5 | Caspase-3 Activation, Apoptosis Induction | [1] |

| HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |

| MCF-7 (Breast) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |

| Compound 3 | HCT116 (Colon) | SRB Assay | < 5 | Caspase-3 Activation, Apoptosis Induction | [1] |

| HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |

| Compound 8 | HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] |

| MCF-7 (Breast) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |

| Compound 12b | MCF-7 (Breast) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] |

| PC-3 (Prostate) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] | |

| Compound 14b-d | MCF-7 (Breast) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] |

| PC-3 (Prostate) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] | |

| Hybrid 8e | MCF-7 (Breast) | MTT Assay | 1.07 | Apoptosis Induction | [3] |

| Hybrid 8f | MCF-7 (Breast) | MTT Assay | 3.16 | Apoptosis Induction | [3] |

| Hybrid 8a | MCF-7 (Breast) | MTT Assay | 7.61 | Apoptosis Induction | [3] |

| Licofelone (VIII) | MCF-7 (Breast) | Not Specified | 5.5 | Indirect EGFR Kinase Inhibition | [4] |

| MR22388 (IX) | Leukemia L1210 | Not Specified | 0.015 | Not Specified | [4] |

Anti-inflammatory Activity

The hexahydropyrrolizinyl scaffold has also been utilized to develop potent anti-inflammatory agents. A primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.

Table 2: Anti-inflammatory Activity of Selected Pyrrolizine Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| Compound 4e | COX-2 | In vitro COX-2 Inhibition | 2.35 | [5] |

| Compound 9h | COX-2 | In vitro COX-2 Inhibition | 3.34 | [5] |

| Compound 9i | COX-2 | In vitro COX-2 Inhibition | 2.97 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers in the field.

Synthesis of a Hexahydropyrrolo[3,2-c]quinoline Core

This protocol describes a microwave-assisted intramolecular cycloaddition for the synthesis of a key hexahydropyrrolizinyl-related scaffold.

Materials:

-

ortho-(3-alkenyl)oxybenzaldehyde (Aldehyde 4)

-

Secondary amine (e.g., N-alkylated alkyl aminoacetates)

-

Microwave reactor

-

Silica gel for column chromatography

Procedure:

-

In a microwave reaction tube, combine the aldehyde (1.0 mmol) and the secondary amine (1.0 mmol).

-

Homogenize the mixture.

-

Place the reaction tube in the microwave oven and heat for 15 minutes at a temperature of 200–215 °C.

-

Monitor the reaction progress and diastereomeric ratio by HPLC.

-

After completion, purify the reaction mixture by silica gel column chromatography to isolate the hexahydropyrrolo[3,2-c]quinoline product.

-

Confirm the structure of the product using 1H-NMR, 13C-NMR, and 2D NMR spectroscopy.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested (e.g., cancer cell lines)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570-600 nm)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium alone for background absorbance.

-

Incubation: Incubate the plate for 6 to 24 hours in a humidified incubator to allow cells to attach and recover.

-

Compound Treatment: Add various concentrations of the test hexahydropyrrolizinyl compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2 to 4 hours in the incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubation for Solubilization: Allow the plate to stand at room temperature in the dark for 2 hours or overnight in the incubator to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined from a dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Fluorometric probe

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

-

Fluorescence multiwell plate reader (Ex/Em = 535/587 nm)

-

Opaque 96-well plates

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.

-

Inhibitor Addition: To the wells of the 96-well plate, add 10 µL of the diluted test compound, positive control (Celecoxib), or solvent control.

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

-

Kinetic Reading: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the solvent control. Calculate the IC50 value from the dose-response curve.

Caspase-3 Activation Assay by Flow Cytometry

This protocol allows for the detection and quantification of activated caspase-3 in apoptotic cells.

Materials:

-

Cells to be tested

-

Apoptosis-inducing agent (positive control)

-

Red-DEVD-FMK (fluorescently labeled caspase-3 inhibitor)

-

Wash Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and induce apoptosis with the test compound or a known inducer. Include an uninduced control group.

-

Cell Harvest: Harvest both adherent and suspension cells.

-

Staining: Resuspend approximately 1 x 10^6 cells in 300 µL of culture medium. Add 1 µL of Red-DEVD-FMK to each cell suspension.

-

Incubation: Incubate the cells for 0.5 to 1 hour at 37°C in a 5% CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Wash Buffer. Analyze the samples on a flow cytometer, detecting the red fluorescence of the Red-DEVD-FMK probe.

-

Data Analysis: Quantify the percentage of cells with activated caspase-3 by gating on the fluorescent population.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of hexahydropyrrolizinyl compounds are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate two key pathways relevant to their anticancer and anti-inflammatory activities.

COX-2 Inflammatory Pathway

Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), trigger signaling cascades that lead to the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever. Hexahydropyrrolizinyl-based COX-2 inhibitors block this step, thereby reducing the inflammatory response.

Intrinsic Apoptosis Pathway

Many anticancer hexahydropyrrolizinyl compounds induce cell death through the intrinsic (or mitochondrial) apoptosis pathway. Cellular stress caused by the drug leads to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the activation of effector caspases like caspase-3, which then execute the final stages of cell death.

Conclusion and Future Directions

The hexahydropyrrolizinyl core has undergone a remarkable transformation from a marker of toxicity in natural products to a versatile and promising scaffold in modern drug discovery. The synthetic derivatives of this core have demonstrated significant potential as anticancer and anti-inflammatory agents, with clear mechanisms of action involving the induction of apoptosis and inhibition of COX enzymes. The data and protocols presented in this guide highlight the progress made in this field and provide a solid foundation for future research. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly continue to unlock the full potential of this privileged scaffold in the development of next-generation medicines.

References

- 1. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like melting point and boiling point of (hexahydro-1H-pyrrolizin-7a-yl)methanol

This technical guide provides a detailed overview of the known physical properties of (hexahydro-1H-pyrrolizin-7a-yl)methanol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethanol

-

Molecular Formula: C₈H₁₅NO[1]

-

Molecular Weight: 141.21 g/mol [1]

Quantitative Physical Properties

The physical state of this compound has been described as a solid-liquid mixture. The following table summarizes the available quantitative data for its key physical properties.

| Physical Property | Value | Conditions |

| Boiling Point | 70-71 °C | at 2.8 mmHg |

| Melting Point | Not Available | - |

| Density | 1.0150 g/cm³ | Not Specified |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the melting and boiling points of chemical compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[5]

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: The sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and reproducible heat transfer.[3] If necessary, the sample should be crushed using a mortar and pestle.

-